Diethyl(2,2-dimethylpropyl)propanedioate

Description

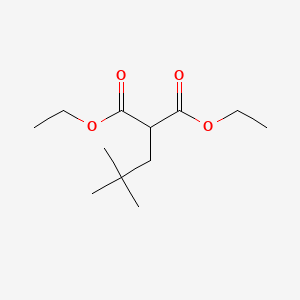

Structure

2D Structure

3D Structure

Properties

CAS No. |

53561-63-0 |

|---|---|

Molecular Formula |

C12H22O4 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

diethyl 2-(2,2-dimethylpropyl)propanedioate |

InChI |

InChI=1S/C12H22O4/c1-6-15-10(13)9(8-12(3,4)5)11(14)16-7-2/h9H,6-8H2,1-5H3 |

InChI Key |

LPTRPYKRNYNINY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC(C)(C)C)C(=O)OCC |

Origin of Product |

United States |

Mechanistic Studies and Reaction Pathways Involving Diethyl 2,2 Dimethylpropyl Propanedioate

Fundamental Reactivity of the Malonate Diester Moiety

The reactivity of diethyl(2,2-dimethylpropyl)propanedioate is primarily governed by the functional groups present in the malonate diester core. These include the two ester groups and the α-carbon, which is activated by two adjacent carbonyl groups.

Kinetics and Mechanisms of Ester Hydrolysis under Acidic and Basic Conditions

The hydrolysis of the ethyl ester groups in this compound to the corresponding dicarboxylic acid can be achieved under both acidic and basic conditions, each proceeding through a distinct mechanism. wikipedia.org

Acid-Catalyzed Hydrolysis:

The general mechanism for acid-catalyzed ester hydrolysis proceeds as follows:

Protonation: The carbonyl oxygen is protonated by an acid catalyst (H₃O⁺), making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking water molecule to one of the ethoxy groups, converting it into a good leaving group (ethanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a molecule of ethanol (B145695).

Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final carboxylic acid product.

Base-Catalyzed Hydrolysis (Saponification):

The mechanism for base-catalyzed ester hydrolysis is as follows:

Nucleophilic Attack: The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion.

Deprotonation: The ethoxide ion, being a strong base, deprotonates the carboxylic acid to form a carboxylate anion and ethanol. This step is essentially irreversible and drives the reaction to completion.

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst/Reagent | Catalytic amount of strong acid (e.g., H₂SO₄) wikipedia.org | Stoichiometric amount of strong base (e.g., NaOH) wikipedia.org |

| Reversibility | Reversible equilibrium process chemistrysteps.com | Irreversible process chemistrysteps.com |

| Initial Step | Protonation of the carbonyl oxygen | Nucleophilic attack by hydroxide ion on the carbonyl carbon |

| Intermediate | Tetrahedral intermediate | Tetrahedral intermediate |

| Final Product | Carboxylic acid and alcohol wikipedia.org | Carboxylate salt and alcohol wikipedia.org |

Transesterification Processes and Equilibrium Considerations

Transesterification is a process in which the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, reacting it with a different alcohol (e.g., methanol) in the presence of a catalyst would lead to the corresponding dimethyl or mixed esters.

Like acid-catalyzed hydrolysis, transesterification is an equilibrium process. masterorganicchemistry.com To shift the equilibrium towards the desired product, a large excess of the reactant alcohol is typically used, often serving as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification: The mechanism involves the nucleophilic attack of an alkoxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxide group. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis. The carbonyl group is first protonated to increase its electrophilicity, followed by nucleophilic attack from the new alcohol molecule. After a series of proton transfers, the original alcohol group is eliminated. masterorganicchemistry.com

To prevent scrambling of ester groups during base-mediated reactions like alkylation, the alkoxide base used typically matches the ester's alcohol component (e.g., sodium ethoxide for a diethyl ester). wikipedia.org

Decarboxylation Pathways of Malonic Acid Derivatives and their Mechanistic Elucidation

The product of complete hydrolysis of this compound is (2,2-dimethylpropyl)propanedioic acid, a substituted malonic acid. Malonic acids and other β-dicarboxylic acids readily undergo decarboxylation (loss of CO₂) upon heating. jove.commasterorganicchemistry.com

The mechanism of decarboxylation for these compounds proceeds through a concerted, cyclic six-membered transition state. jove.comjove.com This process involves an internal electronic redistribution where the carboxyl hydrogen is transferred to the carbonyl oxygen of the other carboxyl group, while a C-C bond is cleaved. jove.com This concerted step results in the formation of carbon dioxide and an enol intermediate. The enol then rapidly tautomerizes to the more stable carboxylic acid product. jove.commasterorganicchemistry.comjove.com This pathway explains why only molecules with a second carbonyl group beta to the carboxylic acid undergo decarboxylation under these mild conditions. libretexts.orglibretexts.org

Elucidation of Nucleophilic Attack and Electrophilic Substitution Mechanisms

The α-carbon of malonate esters is positioned between two electron-withdrawing carbonyl groups, which makes the α-hydrogens unusually acidic for a saturated carbon.

Detailed Mechanisms of α-Carbon Alkylation in Malonate Esters

The malonic ester synthesis is a classic method for preparing substituted carboxylic acids. libretexts.org The process involves the alkylation of the α-carbon of a malonate ester. jove.com

The mechanism proceeds in several steps:

Enolate Formation: The first step is the deprotonation of the α-carbon by a strong base to form a nucleophilic enolate ion. wikipedia.orgjove.com Due to the presence of two flanking carbonyl groups, the α-hydrogens of diethyl malonate are relatively acidic (pKa ≈ 13), and a base such as sodium ethoxide is sufficient to generate the enolate. libretexts.orglibretexts.org The resulting enolate is stabilized by resonance, with the negative charge delocalized over the α-carbon and the two carbonyl oxygen atoms. jove.com

Nucleophilic Substitution: The resonance-stabilized enolate ion then acts as a nucleophile and attacks an alkyl halide (or other suitable electrophile) in a bimolecular nucleophilic substitution (SN2) reaction. jove.comlibretexts.org This step forms a new carbon-carbon bond, resulting in an alkylated malonic ester. fiveable.me This reaction works best with primary or secondary alkyl halides, as tertiary halides tend to undergo elimination. libretexts.org

Hydrolysis and Decarboxylation: The resulting substituted diethyl malonate can then be hydrolyzed to the corresponding dicarboxylic acid, which is subsequently decarboxylated upon heating to yield the final substituted carboxylic acid, as described previously. wikipedia.orglibretexts.org

| Step | Description | Key Features |

| 1. Enolate Formation | A base removes the acidic α-proton. | Reversible; requires a sufficiently strong base (e.g., NaOEt). libretexts.org |

| 2. Alkylation | The nucleophilic enolate attacks an alkyl halide. | SN2 mechanism; forms a C-C bond. jove.com |

| 3. Hydrolysis | Ester groups are converted to carboxylic acids. | Can be acid or base-catalyzed. |

| 4. Decarboxylation | The β-dicarboxylic acid loses CO₂ upon heating. | Proceeds through a cyclic transition state. masterorganicchemistry.comjove.com |

Steric and Electronic Influences of the 2,2-dimethylpropyl Substituent on Reactivity Profiles

The presence of the 2,2-dimethylpropyl (neopentyl) group at the α-carbon of this compound introduces significant steric hindrance. This bulky group has profound effects on the reactivity of the molecule compared to unsubstituted or less-substituted malonate esters.

Steric Hindrance: The neopentyl group is known for its substantial steric bulk, which can shield the reactive centers of a molecule. fiveable.me This steric crowding can dramatically decrease the rate of reactions that require backside attack at a nearby carbon, such as the SN2 reaction. masterorganicchemistry.com

Influence on Hydrolysis: The steric bulk of the 2,2-dimethylpropyl group can hinder the approach of a nucleophile (H₂O or OH⁻) to the carbonyl carbons of the ester groups. This would be expected to decrease the rate of both acid- and base-catalyzed hydrolysis compared to less hindered malonate esters.

Influence on Further Alkylation: While the parent compound, this compound, is already alkylated, the steric hindrance from the neopentyl group would make any potential second deprotonation and subsequent alkylation at the α-carbon extremely difficult, if not impossible. The bulky group effectively blocks access to the α-carbon.

Influence on Decarboxylation: The steric bulk of the neopentyl group is less likely to have a major impact on the rate of the decarboxylation step itself, as this is an intramolecular process involving a cyclic transition state. However, the stability of the final product might be influenced.

Electronic Effects: The 2,2-dimethylpropyl group is an alkyl group and thus has a weak electron-donating inductive effect. This effect is generally considered minor compared to the powerful steric influence of the group. rsc.orgyoutube.com This slight electron-donating character could theoretically slightly decrease the acidity of the α-proton, but this effect is overshadowed by the steric factors.

Investigation of Specialized Reaction Types

Participation in Mitsunobu Reactions as a Carboxylic Acid Component

The Mitsunobu reaction is a versatile organic reaction that facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including esters, ethers, and azides. wikipedia.orgnih.gov The reaction typically proceeds in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org A critical component of the standard Mitsunobu reaction is a nucleophile with a sufficiently acidic proton (typically with a pKa of 15 or less), most commonly a carboxylic acid. organic-chemistry.orgorganic-synthesis.com

This compound is a diethyl ester of a substituted malonic acid. As a diester, it lacks the acidic proton characteristic of a carboxylic acid functional group. The mechanism of the Mitsunobu reaction requires the acidic proton from the nucleophile to protonate the betaine (B1666868) intermediate formed from the reaction of triphenylphosphine and DEAD. wikipedia.org This proton transfer step is crucial for the subsequent formation of the alkoxyphosphonium salt, which activates the alcohol's hydroxyl group for nucleophilic attack.

Given its chemical structure as a diester, this compound cannot directly function as the requisite carboxylic acid component in a conventional Mitsunobu reaction. Its participation would require prior chemical modification, such as hydrolysis of one or both ester groups, to generate the corresponding carboxylic acid.

Table 1: Core Components and Their Functions in a Standard Mitsunobu Reaction

| Component | Example | Function |

| Alcohol | Primary or Secondary Alcohol | Substrate to be functionalized. |

| Acidic Nucleophile | Benzoic Acid | Provides the acidic proton and acts as the nucleophile. organic-chemistry.org |

| Phosphine (B1218219) | Triphenylphosphine (PPh₃) | Acts as a reducing agent and activates the alcohol. nih.gov |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) | Acts as an oxidizing agent and facilitates the reaction. wikipedia.org |

Exploration of Intramolecular Cyclization Pathways for Malonate-Derived Structures

Derivatives of diethyl malonate are highly valuable precursors in organic synthesis, particularly for the construction of cyclic and heterocyclic systems. nih.gov The key to their reactivity lies in the methylene (B1212753) group (-CH₂-) positioned between the two carbonyl groups of the esters. The protons on this carbon are significantly acidic (pKa ≈ 14 in DMSO) due to the ability of the two adjacent carbonyl groups to stabilize the resulting carbanion through resonance. wikipedia.org This allows for easy deprotonation by a suitable base to form a nucleophilic enolate.

In molecules that contain both a malonate moiety and a suitable electrophilic site, such as a halide or a tosylate, intramolecular cyclization can occur. This process involves the nucleophilic attack of the malonate carbanion on the electrophilic center within the same molecule, leading to the formation of a new ring. The size of the resulting ring is determined by the length and nature of the chain connecting the malonate and the electrophilic group.

For structures derived from this compound, the presence of the bulky 2,2-dimethylpropyl group (also known as a neopentyl group) is a significant structural feature. medium.com This group can exert considerable steric hindrance, which may influence the rate and regioselectivity of intramolecular cyclization pathways. chempedia.info While cyclization remains a feasible pathway, the steric bulk might necessitate more forcing reaction conditions or could favor specific conformations in the transition state, potentially leading to different diastereomeric outcomes compared to less hindered analogues. Such malonate-derived structures are foundational in syntheses leading to a variety of cyclic compounds, including barbiturates and other "malonyl heterocycles". nih.govwikipedia.org

Table 2: General Intramolecular Cyclization of Substituted Malonates

| Reactant Structure | Base | Electrophilic Center (X) | Product Type |

| EtOOC-CH(R)-[Chain]-X | Sodium Ethoxide | Halogen (Br, I) | Cycloalkane derivative |

| EtOOC-CH(R)-[Chain]-X | Potassium Carbonate | Tosylate (OTs) | Heterocycle (if chain contains a heteroatom) |

| EtOOC-CH(R)-[Chain]-X | Sodium Hydride | Epoxide | Lactone precursor |

Relevance in Radical Chemistry and Nitroxide-Mediated Polymerization (NMP) Related to 2,2-dimethylpropyl Derivatives

The 2,2-dimethylpropyl (neopentyl) structural motif, which is the key substituent in this compound, has significant relevance in the field of radical chemistry, particularly in Nitroxide-Mediated Polymerization (NMP). medium.comresearchgate.net NMP is a powerful technique of reversible-deactivation radical polymerization (RDRP) that allows for the synthesis of well-defined polymers with controlled molecular weights, complex architectures, and low dispersity. acs.orgwikipedia.org

The control in NMP is achieved through the use of a stable nitroxide radical that reversibly caps (B75204) the growing polymer chain. numberanalytics.com This establishes a dynamic equilibrium between active (propagating) radical chains and dormant (nitroxide-capped) species. The success and versatility of NMP are highly dependent on the structure of the nitroxide mediator.

A highly effective and widely used nitroxide mediator is N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl)nitroxide, commonly known as SG1. acs.orgnumberanalytics.com The name explicitly highlights the presence of the 2,2-dimethylpropyl group. The unique steric and electronic properties conferred by this bulky group are crucial for the nitroxide's ability to control the polymerization of a wide range of monomers, including styrenics, acrylates, and acrylamides, which were historically challenging for earlier nitroxides like TEMPO. acs.org The 2,2-dimethylpropyl group helps to fine-tune the equilibrium between the active and dormant species, which is essential for achieving a controlled polymerization process. numberanalytics.com

Therefore, while this compound is not itself a polymerization mediator, its core 2,2-dimethylpropyl substituent is a critical design element in advanced reagents for controlled radical polymerization. The study of radical reactions involving neopentyl derivatives provides fundamental insights into the stability and reactivity that are harnessed in sophisticated polymerization techniques like NMP. researchgate.netxchemi.com

Table 3: Comparison of Common Nitroxide Mediators in NMP

| Nitroxide Mediator | Abbreviation | Structural Features | Controlled Monomers |

| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | TEMPO | Sterically hindered piperidine (B6355638) ring | Primarily styrenics |

| 2,2,5-Trimethyl-4-phenyl-3-azahexane-3-nitroxide | TIPNO | Acyclic, sterically demanding structure | Styrenics, acrylates |

| N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl)nitroxide | SG1 | Contains a 2,2-dimethylpropyl group and a phosphonate (B1237965) group | Styrenics, acrylates, methacrylates, acrylamides acs.org |

Academic Applications of Diethyl 2,2 Dimethylpropyl Propanedioate in Advanced Organic Synthesis

Utilization as a Key Building Block in the Construction of Complex Organic Molecules

Diethyl(2,2-dimethylpropyl)propanedioate, also known as diethyl neopentylmalonate, is a valuable reagent in organic synthesis, serving as a versatile building block for the creation of intricate molecular architectures. Its utility stems from the principles of malonic ester synthesis, a classic and reliable method for carbon-carbon bond formation. askthenerd.comlibretexts.org The core of this synthetic strategy involves the alkylation of diethyl malonate or its derivatives at the alpha-carbon, followed by subsequent chemical transformations. askfilo.com

The synthesis of this compound itself is a direct application of this principle, typically involving the reaction of diethyl malonate with a neopentyl halide. The methylene (B1212753) protons on the carbon atom situated between the two ester groups of diethyl malonate are acidic (pKa ≈ 13) and can be readily removed by a moderately strong base, such as sodium ethoxide, to form a stabilized enolate. libretexts.org This nucleophilic enolate then undergoes an SN2 reaction with an appropriate neopentyl halide (e.g., neopentyl bromide or iodide) to yield the target compound. libretexts.orgmasterorganicchemistry.com

The general steps for the synthesis of mono-substituted malonic esters are outlined below:

Enolate Formation: Deprotonation of diethyl malonate using a suitable base. masterorganicchemistry.com

Alkylation: Nucleophilic attack of the enolate on an alkyl halide. libretexts.org

Table 1: General Synthesis of this compound

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Enolate Formation | Diethyl propanedioate | Sodium Ethoxide (NaOEt) | Sodium diethyl malonate (enolate) |

Once synthesized, this compound becomes a pivotal precursor for a variety of more complex molecules, enabling chemists to introduce specific structural motifs into a target scaffold.

Precursor for Substituted Acetic Acid Derivatives via Decarboxylation Reactions

A primary application of this compound lies in its role as a precursor to substituted acetic acid derivatives. This transformation is achieved through a sequence of hydrolysis and decarboxylation reactions. masterorganicchemistry.com The ester groups of the malonate can be hydrolyzed, typically under acidic or basic conditions, to yield the corresponding dicarboxylic acid, (2,2-dimethylpropyl)propanedioic acid.

This multi-step process, from alkylation to decarboxylation, is a cornerstone of the malonic ester synthesis. masterorganicchemistry.com While the hydrolysis of substituted malonates can sometimes be challenging, particularly with sterically hindered groups, various methods have been developed to facilitate this transformation. beilstein-journals.orglookchemmall.com

Table 2: Conversion to 3,3-dimethylbutanoic acid

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Hydrolysis | This compound | Acid or Base (e.g., H₃O⁺ or NaOH, H₂O) | (2,2-dimethylpropyl)propanedioic acid |

Strategic Introduction of the Neopentyl (2,2-dimethylpropyl) Group into Diverse Organic Scaffolds

The neopentyl group, characterized by a quaternary carbon atom bonded to three methyl groups and a methylene group, imparts significant steric bulk to a molecule. The use of this compound provides a strategic method for introducing this sterically demanding moiety into a wide array of organic structures. The malonic ester synthesis offers a controlled and predictable way to form a carbon-carbon bond with the neopentyl group, which can be challenging to achieve through other synthetic methods due to the steric hindrance associated with the neopentyl halide in SN2 reactions. libretexts.org

The resulting molecules containing the neopentyl group often exhibit unique physical and biological properties. The steric bulk can influence the conformational preferences of a molecule, impact its binding affinity to biological targets, and enhance its metabolic stability by shielding reactive sites from enzymatic degradation.

Intermediate in the Preparation of Pharmaceutical and Agrochemical Precursors

Synthesis of Bioactive Molecules Incorporating Malonate Frameworks

The malonate framework is a common structural feature in many biologically active molecules. For instance, the malonic ester synthesis is a well-established method for the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. wikipedia.org Although the use of many barbiturates has declined, the synthetic principles remain relevant. The synthesis typically involves the condensation of a substituted diethyl malonate with urea.

Furthermore, the versatility of malonate derivatives extends to the synthesis of various other therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and anticonvulsants. The ability to introduce diverse substituents onto the malonate core allows for the fine-tuning of the pharmacological properties of the final compound.

Pathways to Nitrogen-Containing Heterocyclic Compounds from Malonate Precursors

Diethyl malonate and its substituted derivatives are key starting materials for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. askfilo.com These heterocyclic systems are prevalent in the structures of many pharmaceuticals and agrochemicals. For example, substituted malonates can react with dinucleophiles such as amidines and ureas in cyclocondensation reactions to form six-membered heterocycles like pyrimidines and pyridines. mdpi.com

One classic example is the synthesis of barbituric acids through the reaction of a malonate with urea. mdpi.com Additionally, reactions of malonates with other nitrogen-containing reagents can lead to the formation of various other heterocyclic scaffolds that are of interest in drug discovery and development. The reaction of 2-(2′,2′-bis-carboethoxyvinylamino)-benzophenones with hydrazine (B178648) hydrate, where diethyl malonate can act as a leaving group, leads to the formation of 1,3,4-benzotriazepines. researchgate.net

Contributions to Methodological Advancements in Synthetic Organic Chemistry

The study of reactions involving substituted malonates, including those with sterically demanding groups like the neopentyl group, contributes to the broader understanding and advancement of synthetic organic chemistry. Research into the alkylation of malonates under various conditions, such as phase-transfer catalysis or microwave irradiation, aims to improve reaction efficiency, yield, and selectivity. researchgate.net

The challenges associated with reactions involving sterically hindered substrates, such as this compound, can drive the development of new catalysts and reaction conditions. For instance, overcoming the lower reactivity of sterically hindered alkyl halides in SN2 reactions with malonate enolates is an area of ongoing research.

Furthermore, the unique reactivity of substituted malonates continues to be explored in the development of novel synthetic transformations. The ability of the malonate group to act as a leaving group in certain reactions opens up new avenues for the synthesis of complex molecules. researchgate.net The ongoing investigation into the dealkoxycarbonylation of malonate esters also provides milder and more versatile methods for the synthesis of esters, ketones, and nitriles. lookchemmall.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| (2,2-dimethylpropyl)propanedioic acid |

| 1,3,4-benzotriazepines |

| 2-(2′,2′-bis-carboethoxyvinylamino)-benzophenones |

| 3,3-dimethylbutanoic acid |

| Barbiturates |

| Barbituric acids |

| Diethyl malonate |

| Diethyl neopentylmalonate |

| This compound |

| Hydrazine hydrate |

| Neopentyl bromide |

| Neopentyl iodide |

| Pyridines |

| Pyrimidines |

| Sodium ethoxide |

Development of Novel Synthetic Reagents and Catalytic Systems

The unique structure of this compound, characterized by the sterically cumbersome 2,2-dimethylpropyl (neopentyl) group, makes it a valuable precursor for creating highly specialized synthetic tools. The bulk of this substituent can be leveraged to modulate the reactivity and selectivity of reagents and catalysts derived from it.

In the development of novel reagents, the compound can be employed as a sterically hindered nucleophile. Following deprotonation of the acidic α-carbon, the resulting malonate enolate possesses significant steric shielding around the nucleophilic center. This bulk can be exploited to achieve regioselectivity in reactions with substrates bearing multiple electrophilic sites, as the reagent will preferentially attack the most sterically accessible position.

Furthermore, this malonate derivative can serve as a foundational element in the synthesis of "pincer" ligands for transition-metal catalysis. By functionalizing the neopentyl group or the ester moieties, the molecule can be elaborated into a tridentate ligand. The neopentyl group would act as a bulky "backbone," creating a well-defined steric environment around the metal center. This steric imposition is crucial for controlling the access of substrates to the catalytic site, thereby influencing the selectivity of the catalyzed reaction. For instance, in cross-coupling reactions, such a ligand could favor the formation of less-common, sterically hindered products that would be disfavored with smaller ligands.

Table 1: Influence of Substituent Bulk on Ligand-Metal Complex Properties (Illustrative)

| Malonate-Derived Ligand Precursor | Substituent Group | Estimated Cone Angle (θ) | Expected Catalytic Selectivity |

|---|---|---|---|

| Diethyl malonate | -H | Low | Low steric control |

| Diethyl methylpropanedioate | -CH₃ | Moderate | Moderate steric control |

Strategies for Enantioselective and Diastereoselective Synthesis Utilizing Malonate Derivatives

The control of stereochemistry is a paramount goal in organic synthesis, and the steric properties of reactants are a key tool for achieving this control. The use of bulky malonate derivatives like this compound provides a powerful strategy for influencing the formation of specific stereoisomers.

Enantioselective Synthesis involves the preferential formation of one of two enantiomers. In reactions employing a chiral catalyst, this compound can enhance enantioselectivity through synergistic steric interactions. The chiral catalyst creates a three-dimensional environment that is asymmetric. When the bulky malonate derivative enters this environment, its neopentyl group will experience significant steric repulsion with certain parts of the catalyst. The transition state leading to one enantiomer will be sterically favored over the other, resulting in a high enantiomeric excess of the product. This principle is particularly relevant in metal-catalyzed asymmetric allylic alkylations and organocatalyzed Michael additions, where the creation of all-carbon quaternary stereocenters is a significant challenge. The use of a sterically demanding nucleophile is often essential for achieving high levels of stereocontrol in such transformations.

Diastereoselective Synthesis aims to control the formation of diastereomers, which occurs when a new stereocenter is formed in a molecule that already contains one or more stereocenters. The bulky neopentyl group of this compound can act as a potent stereodirecting element. In a substrate-controlled diastereoselective reaction, the malonate nucleophile will approach a prochiral electrophile from the least sterically hindered face, as dictated by the existing stereocenters on the substrate. The significant volume of the neopentyl group magnifies the energy difference between the possible transition states, leading to a high preference for the formation of one diastereomer. For example, in the conjugate addition to a chiral α,β-unsaturated ketone, the bulky malonate will add preferentially from the face opposite to the largest substituent on the existing chiral center, resulting in a high diastereomeric ratio.

Table 2: Effect of Malonate Steric Bulk on Diastereoselectivity in a Conjugate Addition (Illustrative)

| Malonate Nucleophile | R-Group on Malonate | Substrate | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Diethyl methylpropanedioate | -CH₃ | Chiral enone | 85:15 |

Computational Chemistry and Spectroscopic Characterization of Diethyl 2,2 Dimethylpropyl Propanedioate

Quantum Chemical Investigations of Electronic and Steric Properties

Quantum chemical investigations provide profound insights into the intrinsic properties of a molecule, governing its stability, reactivity, and interactions. These computational methods allow for the detailed examination of electronic structure and molecular geometry.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com The geometry optimization process involves finding the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable conformation. mdpi.com This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. nubakery.org For a molecule like Diethyl(2,2-dimethylpropyl)propanedioate, a common approach would involve using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net

The output of such a calculation provides precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. Furthermore, the calculation yields the molecule's total electronic energy, a key indicator of its thermodynamic stability.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: These are representative values expected from a DFT calculation and are not experimental data.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C=O | Carbonyl Carbon - Oxygen | ~1.21 Å |

| C-O | Carbonyl Carbon - Ether Oxygen | ~1.34 Å |

| C-C | Malonate Cα - Carbonyl C | ~1.52 Å |

| C-C | Neopentyl CH₂ - Malonate Cα | ~1.54 Å |

| Bond Angles | ||

| O=C-O | Ester Group | ~123° |

| C-Cα-C | Malonate Center | ~112° |

| Dihedral Angle |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgscribd.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org

For this compound, the HOMO is expected to be localized on the lone pairs of the carbonyl oxygen atoms, while the LUMO is likely to be the π* antibonding orbital of the carbonyl groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. researchgate.net From the energies of the HOMO and LUMO, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Key Reactivity Descriptors Derived from HOMO/LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates higher reactivity. |

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition state structures. escholarship.org A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, therefore, the rate of the reaction. researchgate.net

For a malonic ester such as this compound, a common reaction is alkylation. This involves deprotonation at the α-carbon to form a stabilized enolate, followed by a nucleophilic attack on an electrophile. Computational studies can model this entire process. DFT calculations are used to locate the geometry of the transition state for the nucleophilic attack, providing insights into the bond-forming and bond-breaking processes. researchgate.net Techniques like Intrinsic Reaction Coordinate (IRC) analysis can then be used to confirm that the identified transition state correctly connects the reactant enolate and the final alkylated product. researchgate.net

Spectroscopic Analysis for Structural and Mechanistic Confirmation in Academic Research

While computational methods provide theoretical predictions, spectroscopic techniques offer experimental verification of molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. Both ¹H NMR and ¹³C NMR are routinely used for structural elucidation.

For this compound (C₁₂H₂₂O₄), the predicted NMR spectra would show distinct signals corresponding to each unique proton and carbon environment.

¹H NMR: The spectrum would reveal the number of different types of protons and their neighboring protons through chemical shifts, integration values, and splitting patterns. The neopentyl group's nine equivalent protons would appear as a sharp singlet, while the ethyl groups would show a characteristic quartet and triplet pattern.

¹³C NMR: The spectrum would show a signal for each unique carbon atom in the molecule. The presence of quaternary carbons, such as the central carbon of the neopentyl group and the α-carbon of the malonate, would be readily identifiable.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Chemical shifts (δ) are predicted values relative to TMS and may vary based on solvent and experimental conditions. | ¹H NMR | | | | | | :--- | :--- | :--- | :--- | :--- | | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | | -C(CH ₃)₃ | ~0.90 | Singlet | 9H | | -O-CH₂-CH ₃ | ~1.25 | Triplet | 6H | | -CH ₂-C(CH₃)₃ | ~2.10 | Doublet | 2H | | CH -(CH₂) | ~3.40 | Triplet | 1H | | -O-CH ₂-CH₃ | ~4.20 | Quartet | 4H | | ¹³C NMR | | | | | | Assignment | Chemical Shift (δ, ppm) | | | | -O-CH₂-C H₃ | ~14 | | | | -C(C H₃)₃ | ~29 | | | | -C (CH₃)₃ | ~32 | | | | -C H₂-C(CH₃)₃ | ~48 | | | | C H-(CH₂) | ~55 | | | | -O-C H₂-CH₃ | ~61 | | | | C =O | ~169 | | |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound with high precision, which helps in confirming its molecular formula. High-resolution mass spectrometry (HRMS) can distinguish between compounds with the same nominal mass but different elemental compositions.

Upon ionization in the mass spectrometer, molecules can break apart into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is unique to the molecule and provides valuable structural information. mdpi.com The analysis of fragmentation pathways helps to piece together the molecule's structure. nih.govuni-halle.de For diethyl malonate derivatives, common fragmentation patterns include the loss of ethoxy (-OCH₂CH₃), ethoxycarbonyl (-COOCH₂CH₃), and alkyl side chains. mdpi.com

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound (Molecular Weight: 230.30 g/mol )

| m/z Value | Ion Structure/Fragment Lost | Significance |

|---|---|---|

| 230 | [M]⁺ | Molecular Ion |

| 185 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy group |

| 157 | [M - COOCH₂CH₃]⁺ | Loss of an ethoxycarbonyl group |

| 173 | [M - C(CH₃)₃]⁺ | Loss of a tert-butyl radical from the neopentyl group |

| 115 | [CH(COOCH₂CH₃)]⁺ | Fragment resulting from cleavage of the neopentyl side chain |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. For this compound, the vibrational spectrum is expected to be rich and informative, dominated by the characteristic modes of the ester functional groups and the alkyl framework.

Functional Group Identification:

The most prominent features in the IR and Raman spectra of this compound would arise from the diethyl ester functionalities. The carbonyl (C=O) stretching vibrations are particularly diagnostic. Studies on various malonate esters have shown that the C=O stretching band in the IR spectrum is often split. This phenomenon is not due to enolization but rather to vibrational coupling between the two carbonyl groups. cdnsciencepub.com For diethyl malonate, these bands appear around 1757 cm⁻¹ and 1740 cm⁻¹ in a carbon tetrachloride solution. cdnsciencepub.com The presence of the bulky 2,2-dimethylpropyl group is not expected to significantly shift these frequencies but may influence the relative intensities and the magnitude of the splitting.

The C-O stretching vibrations of the ester groups are also characteristic and typically appear in the 1300-1100 cm⁻¹ region. These would be coupled with other vibrations in the molecule. The presence of the neopentyl group (2,2-dimethylpropyl) would introduce strong C-H stretching vibrations from its methyl groups around 2960-2870 cm⁻¹, as well as characteristic bending vibrations in the 1470-1365 cm⁻¹ range.

Conformational Insights:

The complexity of the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹), can provide insights into the conformational isomers present. The bulky 2,2-dimethylpropyl group is expected to sterically hinder free rotation around the Cα-C bond (the bond connecting the neopentyl group to the central carbon of the malonate). This steric hindrance would likely lead to a more restricted set of stable conformers compared to less substituted malonates.

By comparing the experimental spectra (if they were available) with theoretical spectra calculated for different conformers, it would be possible to identify the most stable conformations in the gas phase or in different solvents. Low-frequency Raman spectroscopy could be particularly useful for observing the torsional modes associated with the rotation of the ester and alkyl groups, providing direct information about the conformational dynamics.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique | Notes |

|---|---|---|---|

| C-H Stretching (Alkyl) | 2970 - 2850 | IR, Raman | Strong intensity, characteristic of the ethyl and neopentyl groups. |

| C=O Stretching (Ester) | 1760 - 1730 | IR | Expected to be a split band due to vibrational coupling. |

| C-H Bending (Alkyl) | 1470 - 1365 | IR, Raman | Multiple bands corresponding to methyl and methylene (B1212753) deformations. |

| C-O Stretching (Ester) | 1300 - 1100 | IR, Raman | Strong intensity, coupled with other skeletal vibrations. |

| C-C Skeletal Vibrations | 1200 - 800 | Raman | Provides information about the carbon backbone conformation. |

Molecular Modeling and Dynamics Simulations

Due to the absence of experimental data, molecular modeling and dynamics simulations would be indispensable for understanding the three-dimensional structure and dynamic behavior of this compound.

The conformational space of this compound is primarily defined by the rotation around several key single bonds: the Cα-C(neopentyl) bond, the Cα-C(carbonyl) bonds, and the C-O bonds of the ester groups. The large steric bulk of the 2,2-dimethylpropyl group, with its three methyl groups, would impose significant restrictions on the accessible conformations.

A systematic conformational search using computational methods such as molecular mechanics (MM) or density functional theory (DFT) would be necessary to identify the low-energy conformers. The potential energy surface (PES) could be scanned by systematically rotating the dihedral angles of interest to map out the energetic landscape. This would reveal the global minimum energy structure as well as other local minima and the energy barriers separating them. It is anticipated that the most stable conformers would arrange the bulky neopentyl group and the two ethyl ester groups to minimize steric clashes.

Malonate esters are widely used as nucleophilic substrates in a variety of catalytic reactions, most notably the malonic ester synthesis for the preparation of substituted carboxylic acids. openochem.orgmasterorganicchemistry.comuobabylon.edu.iqorganicchemistrytutor.com In these reactions, the malonate ester is first deprotonated to form an enolate, which then acts as a nucleophile.

In a hypothetical catalytic system involving this compound, the compound could act as a substrate or potentially as a ligand to a metal center. Molecular modeling and dynamics simulations would be crucial for understanding how its structure influences its role in a catalytic cycle.

As a Substrate: The steric hindrance imparted by the 2,2-dimethylpropyl group would likely decrease the rate of reactions where the central carbon atom is the reactive site. For instance, in an alkylation reaction, the bulky neopentyl group would shield the nucleophilic carbon of the enolate, making it less accessible to electrophiles. This steric effect could, however, be exploited to achieve higher selectivity in certain reactions.

As a Ligand: If the ester carbonyls were to coordinate to a metal center, the bulky alkyl group would occupy a significant portion of the coordination sphere. This could be used to control the access of other substrates to the metal center, thereby influencing the selectivity of the catalytic transformation. For example, in a cross-coupling reaction, the bulky malonate ligand could favor the formation of a specific product by sterically blocking alternative reaction pathways.

Molecular dynamics simulations could be employed to study the dynamic interactions between this compound and a model catalytic active site. These simulations would provide insights into the binding modes, the stability of the ligand-substrate complex, and the potential energy profile of the catalytic reaction. Such studies are essential for the rational design of catalysts and for understanding the fundamental principles that govern their activity and selectivity.

Future Directions and Emerging Research Avenues for Substituted Malonate Esters

Development of Novel Synthetic Methodologies for Highly Substituted Malonates

The classic malonic ester synthesis, involving the alkylation of diethyl malonate, has been a mainstay for creating substituted acetic acids. openochem.orgwikipedia.orguobabylon.edu.iq This method relies on the deprotonation of the acidic α-hydrogen to form an enolate, which then acts as a nucleophile. masterorganicchemistry.com However, the synthesis of highly substituted, particularly quaternary, carbon centers remains a significant challenge.

Recent advancements focus on overcoming the limitations of traditional methods. One area of intense research is the development of enantioselective phase-transfer catalysis for the α-alkylation of malonates. frontiersin.org This technique allows for the synthesis of chiral malonates with high enantioselectivities, which are valuable building blocks for pharmaceuticals and other biologically active molecules. frontiersin.org For instance, the use of chiral phase-transfer catalysts has been shown to produce α-methyl-α-alkylmalonates in high yields and excellent enantiomeric excess. frontiersin.org

Another innovative approach involves the palladium-catalyzed reactions of allylic esters of β-keto esters and malonates. nih.gov These reactions proceed through the formation of palladium enolates after decarboxylation, opening up new pathways for creating α-allyl ketones and other functionalized products. nih.gov Such methods offer alternatives to traditional strong base-mediated alkylations and can provide access to unique molecular architectures.

Furthermore, variations of the malonic ester synthesis using dihaloalkanes have been developed to produce cyclic compounds. uobabylon.edu.iq These intramolecular reactions, known as the Perkin alicyclic synthesis, are valuable for constructing three- to six-membered rings. wikipedia.org

A significant drawback of traditional malonic ester synthesis is the potential for dialkylation, leading to product mixtures and lower yields of the desired monosubstituted product. wikipedia.org Future methodologies will likely focus on achieving higher selectivity for mono-alkylation, possibly through the use of novel protecting groups or catalyst systems that can differentiate between the two acidic protons.

Exploration of New Catalytic Systems for Advanced Malonate Functionalization

The functionalization of malonate esters beyond simple alkylation is a key area of development. Modern catalytic systems are enabling a wider range of transformations, including arylation, vinylation, and alkynylation.

Copper-catalyzed oxidative coupling reactions have emerged as a powerful tool for the direct arylation of malonates. acs.org For example, Cu(II)-catalyzed oxidative coupling of arenes with malonates using a directing group allows for the formation of C(sp²)–H bonds, leading to the synthesis of complex heterocyclic scaffolds like isoindolinones. acs.org Another approach involves the merger of aerobic oxidative copper catalysis with decarboxylative enolate interception, enabling the α-arylation of malonate half-esters with arylboron nucleophiles under ambient conditions. organic-chemistry.orgacs.orgnih.gov This method is notable for its mild reaction conditions and tolerance of various functional groups. organic-chemistry.orgacs.orgnih.gov

Palladium catalysis has also been instrumental in advancing malonate functionalization. Palladium-catalyzed reactions of allylic malonates can lead to a variety of products through processes like reductive elimination, β-hydrogen elimination, and aldol (B89426) or Michael additions of the intermediate palladium enolates. nih.gov These transformations provide access to a diverse array of functionalized molecules that would be difficult to synthesize using traditional methods.

The development of new ligand scaffolds for these transition metal catalysts is crucial for improving reaction efficiency, selectivity (chemo-, regio-, and enantio-), and substrate scope. Future research will undoubtedly focus on designing more sophisticated catalysts that can achieve challenging transformations with high precision and under milder conditions.

Integration with Sustainable Chemistry Principles and Biocatalytic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes. For malonate esters, this translates to the development of processes that use less hazardous reagents, reduce waste, and operate under more environmentally benign conditions.

Biocatalysis offers a promising avenue for the sustainable synthesis of malonate-derived compounds. Enzymes, such as lipases, can be used to catalyze the synthesis of polyesters from dimethyl malonate and various diols under solventless conditions. rsc.orgrsc.org This enzymatic approach is a greener alternative to traditional metal-catalyzed polymerization, which often requires high temperatures and can lead to metal contamination of the product. rsc.orgrsc.org For instance, immobilized Candida antarctica lipase (B570770) B has been successfully employed for the synthesis of linear polyesters from dimethyl malonate. rsc.orgrsc.org

The microbial production of malonic acid itself is also an area of active research. frontiersin.org Engineering metabolic pathways in microorganisms to produce malonic acid from renewable feedstocks like glucose could provide a sustainable source for this important building block. frontiersin.org

Future research will likely see a greater integration of biocatalytic and chemocatalytic steps to create highly efficient and sustainable synthetic cascades for the production of complex molecules from simple, renewable starting materials.

Advanced Computational Approaches for Predictive Reactivity and Rational Design

Computational chemistry is becoming an indispensable tool in modern organic synthesis. Density functional theory (DFT) and other computational methods can be used to study reaction mechanisms, predict the reactivity of different substrates, and guide the rational design of new catalysts and synthetic routes.

For malonate chemistry, computational studies can help to elucidate the intricate mechanisms of transition metal-catalyzed reactions, providing insights into the role of ligands and the factors that control selectivity. For example, computational models can be used to understand the active site of enzymes used in the desymmetrization of malonic esters, aiding in the development of more efficient biocatalysts. researchgate.net

Computational screening of virtual libraries of catalysts can accelerate the discovery of new and improved catalytic systems for malonate functionalization. By predicting the performance of different catalyst structures, researchers can focus their experimental efforts on the most promising candidates, saving time and resources.

Furthermore, computational studies can be used to investigate the properties of malonate-containing materials. For instance, simulations can predict the metal-chelating properties of malonate-based polymers, guiding the design of new materials for applications such as water detoxification and metal recovery. researchgate.netwhiterose.ac.uk

As computational power and theoretical models continue to improve, the role of computational chemistry in the design and optimization of synthetic methodologies for substituted malonates is expected to grow significantly.

Application in Materials Science and Polymer Design Beyond Direct Polymerization

While malonate esters are precursors to polymers, their unique chemical functionality also makes them attractive building blocks for a wide range of advanced materials.

The ability of malonate groups to act as metal chelators is being exploited in the development of new functional polymers. rsc.orgrsc.orgwhiterose.ac.uk Polyesters synthesized from dimethyl malonate have shown promise as effective metal chelators in biphasic, green solvent systems, with potential applications in hydrometallurgy and environmental remediation. rsc.orgrsc.org

The reactivity of the active methylene (B1212753) group in malonates can also be utilized for the post-polymerization modification of materials. For example, polymers with pendant malonate groups could be functionalized with a variety of electrophiles to introduce new properties or create cross-linked networks.

New types of polymers, such as poly(subs-vinyl malonate imide)s, have been synthesized from malonyl esters, demonstrating the versatility of these compounds in creating novel polymer architectures with potentially interesting thermal and physical properties. ijsr.netresearchgate.net

Future research in this area will likely explore the incorporation of highly substituted malonate units into polymers to create materials with tailored properties, such as specific optical, electronic, or self-healing capabilities. The ability to precisely control the structure of the malonate building block will be key to achieving these goals.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of diethyl(2,2-dimethylpropyl)propanedioate to improve yield and purity?

- Methodological Answer : Utilize a Design of Experiments (DOE) approach to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, kinetic studies under anhydrous conditions (e.g., THF or toluene) can minimize ester hydrolysis. Purification via fractional distillation or preparative HPLC is recommended to isolate the product from byproducts like unreacted malonate esters. Refer to hazard assessments for diazo compounds (e.g., proper venting, inert atmosphere) to ensure safety during scale-up .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Combine and NMR to confirm the ester groups and neopentyl substitution pattern. IR spectroscopy can validate carbonyl stretching frequencies (~1740 cm for esters). High-resolution mass spectrometry (HRMS) with ESI+ or MALDI-TOF is critical for verifying molecular ion peaks. For structural ambiguity, 2D NMR (e.g., COSY, HSQC) resolves coupling between the neopentyl methyl groups and adjacent protons .

Advanced Research Questions

Q. How should researchers resolve contradictory data in reaction yields when varying the neopentyl substituent’s steric bulk?

- Methodological Answer : Perform a comparative kinetic analysis using stopped-flow NMR or in-situ IR to monitor intermediate formation. Computational modeling (e.g., DFT calculations) can predict steric hindrance effects on transition states. Validate experimentally by synthesizing analogs with incremental alkyl substitutions (e.g., ethyl vs. isopropyl) and correlating yield trends with steric parameters (e.g., Tolman cone angles) .

Q. What environmental fate parameters are critical for assessing the ecological impact of this compound?

- Methodological Answer : Determine biodegradability via OECD 301F (ready biodegradation test) and measure soil adsorption coefficients () using batch equilibrium methods. Evaluate hydrolysis half-lives at varying pH levels (e.g., pH 4–9) to simulate natural water systems. For photodegradation, use a solar simulator with HPLC-MS to identify breakdown products like malonic acid derivatives .

Q. How can computational tools aid in predicting retrosynthetic pathways for this compound derivatives?

- Methodological Answer : Employ database-driven platforms (e.g., Reaxys, SciFinder) to identify precedents for malonate alkylation. Use PISTACHIO or BKMS_METABOLIC for pathway prediction, prioritizing reactions with high atom economy (e.g., Michael addition vs. SN2 alkylation). Validate predictions with small-scale trials and iterative feedback from cheminformatics models .

Data Contradiction and Validation

Q. How to address discrepancies in reported toxicity data for this compound?

- Methodological Answer : Cross-reference toxicity studies (e.g., EPA reports, ECOTOX database) and standardize test conditions (e.g., OECD guidelines for acute aquatic toxicity). Perform dose-response assays in model organisms (e.g., Daphnia magna) under controlled pH and temperature. Use LC-MS to confirm compound stability during testing, as decomposition products may skew results .

Experimental Design Considerations

Q. What strategies mitigate side reactions during the alkylation of diethyl propanedioate with 2,2-dimethylpropyl halides?

- Methodological Answer : Use bulky bases (e.g., LDA or KHMDS) to deprotonate the malonate ester selectively, minimizing nucleophilic substitution at the neopentyl center. Monitor reaction progress via TLC or GC-MS to halt the process before over-alkylation occurs. Solvent screening (e.g., DMF for polar aprotic conditions vs. hexane for non-polar) can further suppress byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.